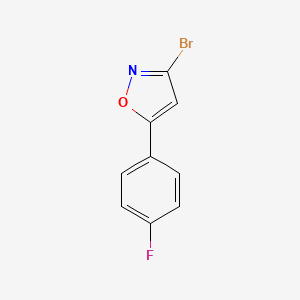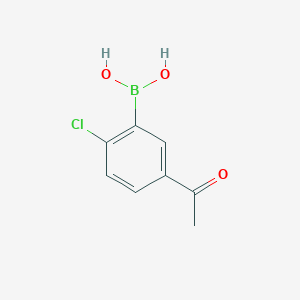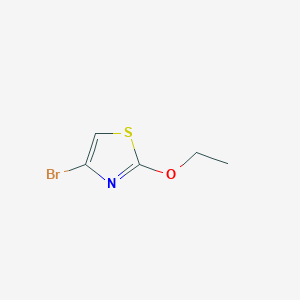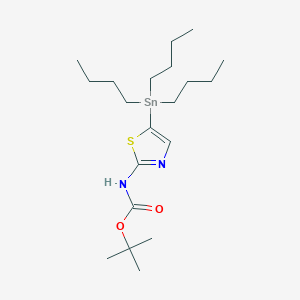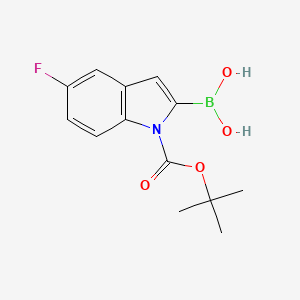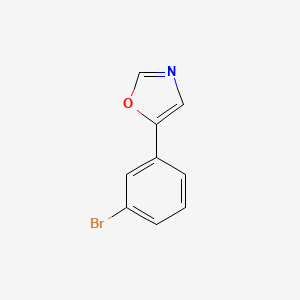
5-(3-Bromophenyl)-1,3-oxazole
Übersicht
Beschreibung
5-(3-Bromophenyl)-1,3-oxazole is a chemical compound with the molecular formula C9H6BrNO. It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 5-(3-Bromophenyl)-1,3-oxazole and its analogs has been described in several studies . The compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield .Chemical Reactions Analysis
While specific chemical reactions involving 5-(3-Bromophenyl)-1,3-oxazole are not detailed in the literature, pyrazoles, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, are known to exhibit tautomerism . This phenomenon may influence their reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Summary of Application: The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been tested for their anticancer activity .
- Methods of Application: The title compounds were prepared in three steps, starting from substituted anilines . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10^5 M .
- Results or Outcomes: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .
Organic Synthesis
- Summary of Application: 5-(3-Bromophenyl)-2-furaldehyde (5-BPAF) is a synthetic aromatic aldehyde widely utilized in diverse scientific research applications . It finds applications in organic synthesis, medicinal chemistry, and biochemistry, among other fields .
- Methods of Application: As an electrophile in organic synthesis, 5-(3-Bromophenyl)-2-furaldehyde engages in reactions with nucleophiles like alcohols, amines, and carboxylic acids . Additionally, it can function as an oxidizing agent in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .
- Results or Outcomes: It serves as a starting material for the production of various pharmaceuticals, organic compounds, and as a tool for studying biochemical pathways . Moreover, it finds application in the synthesis of polymers and other materials, further demonstrating its versatility .
Metabolite Identification
- Summary of Application: The compound “1-(3’-bromophenyl)-heliamine” (BH), which is a synthetic tetrahydroisoquinoline, has been studied for its pharmacokinetic characterization and metabolite identification .
- Methods of Application: A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
- Results or Outcomes: The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
Radiosynthesis
- Summary of Application: The compound “5-(3-Bromophenyl)-1,3-oxazole” has been used in the synthesis of a radiotracer based on anle138b , an inhibitor of α-synuclein and prion protein oligomerization .
- Methods of Application: The synthesis of the radiotracer is based on a pyrazole backbone .
- Results or Outcomes: The radiotracer is currently in active development as a candidate for PET imaging α-syn aggregates .
In Silico Studies
- Summary of Application: The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have been tested for their anticancer activity . In silico studies were conducted to understand the interaction of these compounds with cancer targets .
- Methods of Application: The compounds were synthesized and their anticancer activity was tested . Molecular docking studies, ADME, and toxicity prediction were performed in silico .
- Results or Outcomes: The in silico studies provided insights into the potential interactions of the compounds with cancer targets .
Brominated Flame Retardants
- Summary of Application: Bromophenols, including 5-(3-Bromophenyl)-1,3-oxazole, are used as brominated flame retardants (BFRs) .
- Methods of Application: These compounds are added to materials to make them resistant to catching fire .
- Results or Outcomes: However, there are health concerns associated with BFRs as they have been found in human blood and breast milk .
Safety And Hazards
The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of 5-(3-Bromophenyl)-1,3-oxazole and its analogs .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZQMXSOVOSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383785 | |
| Record name | 5-(3-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Bromophenyl)-1,3-oxazole | |
CAS RN |
243455-57-4 | |
| Record name | 5-(3-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

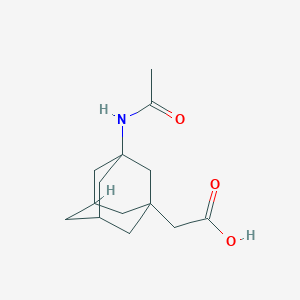

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)
![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

